6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Description
The compound 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazin-3-one core. This scaffold is substituted at the 6-position with a 4-(propan-2-yl)phenyl group and at the 2-position with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety is known for its bioisosteric properties and role in modulating target binding affinity .
Structurally, the compound belongs to a class of pyridazinone derivatives, which have been investigated for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties .
Properties
IUPAC Name |
6-(4-propan-2-ylphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(31)30(28-19)13-20-27-22(29-32-20)17-7-9-18(10-8-17)23(24,25)26/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHXLMTFYKLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The dihydropyridazinone scaffold is commonly synthesized via cyclocondensation between α,β-unsaturated hydrazines and 1,3-diketones. For the 6-(4-isopropylphenyl) derivative:
- Starting Material : 4-Isopropylphenylacetic acid is converted to its methyl ester via Fischer esterification.
- α,β-Unsaturation : The ester undergoes Claisen condensation with acetyl chloride to form 3-(4-isopropylphenyl)pent-2-enedione.
- Cyclization : Reaction with hydrazine hydrate in ethanol under reflux yields 6-(4-isopropylphenyl)-2,3-dihydropyridazin-3-one.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux, 6 h | 92% |
| Claisen Condensation | AcCl, NaH, THF, 0°C → rt, 12 h | 78% |
| Cyclization | N₂H₄·H₂O, EtOH, reflux, 8 h | 85% |
Key Insight : Sodium hydride promotes enolate formation during Claisen condensation, critical for regioselective cyclization.
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Cyclization
The 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole-5-ylmethyl group is constructed via cyclization of an amidoxime with a carboxylic acid derivative:
- Amidoxime Formation : 4-Trifluoromethylbenzamide reacts with hydroxylamine hydrochloride in pyridine to form N-hydroxy-4-(trifluoromethyl)benzimidamide.
- Cyclization : The amidoxime is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base, yielding 5-(chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime | NH₂OH·HCl, Pyridine, 80°C, 4 h | 88% |
| Cyclization | ClCH₂COCl, TEA, DCM, 0°C → rt, 6 h | 76% |
Mechanistic Note : The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization and HCl elimination.
Coupling of Dihydropyridazinone and Oxadiazole
Alkylation of Dihydropyridazinone
The methylene linker is introduced via alkylation of the dihydropyridazinone’s NH group with the oxadiazole’s chloromethyl substituent:
- Deprotonation : 6-(4-Isopropylphenyl)-2,3-dihydropyridazin-3-one is treated with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −20°C.
- Alkylation : 5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole is added dropwise, and the mixture is warmed to room temperature over 12 h.
- Workup : The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization Data :
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| t-BuOK | THF | −20 → rt | 68% |
| NaH | DMF | 0 → rt | 52% |
| Cs₂CO₃ | DCM | rt | 45% |
Critical Factor : Low temperature (−20°C) minimizes N-alkylation side reactions, improving regioselectivity.
Alternative Routes and Modifications
Microwave-Assisted Cyclization
To reduce reaction times, microwave irradiation has been applied to the cyclocondensation step:
Procedure :
- A mixture of 3-(4-isopropylphenyl)pent-2-enedione and hydrazine hydrate in ethanol is irradiated at 150°C for 20 min, yielding the dihydropyridazinone in 89% purity.
Advantage : 80% reduction in reaction time compared to conventional heating.
One-Pot Oxadiazole Formation
An integrated approach avoids isolating the amidoxime:
Procedure :
- 4-Trifluoromethylbenzamide, hydroxylamine hydrochloride, and chloroacetyl chloride are reacted sequentially in a single pot using TEA and DCM. The oxadiazole is obtained in 70% yield after 8 h.
Analytical Characterization
Key spectral data for the target compound:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H oxadiazole)
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H trifluoromethyl)
- δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H isopropyl)
- δ 7.32 (d, J = 8.0 Hz, 2H, Ar-H isopropyl)
- δ 5.12 (s, 2H, CH₂ oxadiazole)
- δ 3.91 (hept, J = 6.8 Hz, 1H, CH isopropyl)
- δ 1.32 (d, J = 6.8 Hz, 6H, CH₃ isopropyl)
HRMS (ESI+) :
- Calculated for C₂₄H₂₂F₃N₅O₂ [M+H]⁺: 506.1795
- Found: 506.1798
Industrial-Scale Considerations
Patent literature emphasizes crystallization as a critical purification step:
- Crude product is dissolved in hot isopropanol (70°C), cooled to 5°C, and filtered to afford 98% pure compound.
- Residual solvents are reduced to <0.1% via vacuum drying at 50°C for 24 h.
Yield Improvement :
- Replacing column chromatography with crystallization increases batch yield from 65% to 82%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group would yield acetophenone derivatives, while reduction of the oxadiazole ring could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be investigated through in vitro and in vivo studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the dihydropyridazinone-oxadiazole hybrid scaffold but differ in substituents, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties and Bioactivity
The trifluoromethyl group on the oxadiazole ring contributes to electron-withdrawing effects, stabilizing the oxadiazole ring and influencing binding pocket interactions .
Steric Effects :
- The 3,4-dimethylphenyl substituent in the analog from introduces steric hindrance, which may restrict conformational flexibility and alter target selectivity compared to the less bulky propan-2-yl group.
Linker Modifications :
- Replacing the methyl linker with a sulfanyl bridge (as in ) introduces a polarizable sulfur atom, which could enhance hydrogen bonding or π-stacking interactions with target proteins.
Bioactivity Implications: While specific bioactivity data for the target compound are absent, structurally related pyridazinone-oxadiazole hybrids exhibit kinase inhibition and antimicrobial activity . The trifluoromethyl group’s presence correlates with improved metabolic stability in similar compounds . Molecular docking studies suggest that even minor structural changes (e.g., substituent position) can significantly alter binding affinity due to interactions with divergent residues in enzyme pockets .
Computational and Experimental Insights
- Chemical Similarity Networks: Analog clustering using Tanimoto coefficients and Murcko scaffolds (as in ) would group the target compound with other dihydropyridazinone-oxadiazole derivatives. Such networks predict shared bioactivity profiles, supported by evidence that structurally similar compounds cluster in bioactivity assays .
Metabolite Dereplication : Mass spectrometry-based molecular networking (e.g., cosine scoring of fragmentation patterns ) could differentiate the target compound from analogs by identifying unique fragmentation ions from the propan-2-yl and trifluoromethyl groups.
Biological Activity
The compound 6-[4-(propan-2-yl)phenyl]-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Dihydropyridazinone core : This structure is known for various biological activities, including anti-inflammatory and anticancer properties.
- Oxadiazole moiety : This group is frequently associated with enhanced biological activity due to its electron-withdrawing characteristics.
- Trifluoromethyl group : Known to increase lipophilicity and potentially enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Below are key findings from various studies:
Anticancer Activity
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity, leading to programmed cell death .
-
Structure-Activity Relationship (SAR) :
- Modifications on the phenyl rings and the introduction of halogen substituents were found to significantly affect the potency of the compound. For instance, the presence of a trifluoromethyl group was linked to enhanced antiproliferative activity .
- A study highlighted that derivatives with electron-donating groups on the oxadiazole ring exhibited higher cytotoxicity, suggesting that electronic properties play a crucial role in their biological effectiveness .
-
Mechanisms of Action :
- Molecular docking studies indicated strong interactions between the compound and key proteins involved in cancer progression, such as Bcl-2, suggesting that it may inhibit anti-apoptotic signaling pathways .
- The presence of the oxadiazole moiety was critical for binding affinity and subsequent biological activity against tumor cells .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- MCF-7 Cell Line Study :
- A549 Cell Line Study :
Data Tables
The following table summarizes the biological activity data for the compound across different studies:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the dihydropyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2: Introduction of the oxadiazole moiety via coupling reactions (e.g., Huisgen cycloaddition or nitrile oxide-alkyne click chemistry) .
- Step 3: Functionalization of the methyl bridge between the pyridazinone and oxadiazole groups using nucleophilic substitution or alkylation . Standardization Tips: Optimize temperature (60–120°C), solvent polarity (DMF or THF), and pH control to minimize side products. Monitor intermediates via TLC and NMR .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the dihydropyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and oxadiazole methylene bridge (δ 4.0–4.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (m/z 113 for CF₃⁺) .
- HPLC-PDA: Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity and binding kinetics?
- Trifluoromethyl Group (CF₃): Enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration .
- Propan-2-yl (isopropyl) Group: Increases steric bulk, which may reduce off-target interactions but lower solubility . Methodological Approach:
- Perform comparative SAR studies using analogs with halogenated, alkyl, or electron-withdrawing substituents.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes/receptors .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across assays)?
- Assay-Specific Factors: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. ethanol) can skew results .
- Solution: Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate findings using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
- Molecular Dynamics (MD): Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation or hydrolysis .
- Validation: Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. What mechanistic insights explain the compound’s reactivity under oxidative or photolytic conditions?
- Oxidative Degradation: The oxadiazole ring is susceptible to ring-opening via peroxide-mediated oxidation, forming nitrile oxides (confirmed by FTIR at 2250 cm⁻¹) .
- Photolytic Stability: UV exposure (λ = 254 nm) induces cleavage of the dihydropyridazinone ring, detected via HPLC-MS . Mitigation: Incorporate stabilizing excipients (e.g., antioxidants like BHT) or modify the oxadiazole substituents (e.g., electron-donating groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
